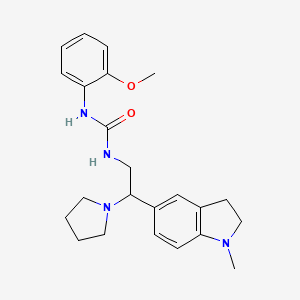

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O2/c1-26-14-11-18-15-17(9-10-20(18)26)21(27-12-5-6-13-27)16-24-23(28)25-19-7-3-4-8-22(19)29-2/h3-4,7-10,15,21H,5-6,11-14,16H2,1-2H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAOTLZUURQTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

-

Formation of the Urea Linkage:

- Reacting 2-methoxyaniline with phosgene or a suitable isocyanate to form the corresponding urea derivative.

- Reaction conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea can undergo various chemical reactions, including:

-

Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.

- Common reagents: Potassium permanganate, chromium trioxide.

- Conditions: Typically performed in acidic or basic media.

-

Reduction: The urea linkage can be reduced to form amine derivatives.

- Common reagents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

- Conditions: Usually carried out under anhydrous conditions.

-

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

- Common reagents: Halogens, nitrating agents.

- Conditions: Often requires a catalyst such as iron(III) chloride.

Major Products:

- Oxidation products include quinones and other oxygenated derivatives.

- Reduction products include primary and secondary amines.

- Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea depends on its specific application:

Pharmacological Effects: It may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access.

Biochemical Pathways: The compound might influence signaling pathways by altering the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Urea Derivatives

The compound’s uniqueness lies in its hybrid structure, combining a methoxyphenyl group, an indoline fragment, and a pyrrolidine ring. Below is a comparative analysis with structurally or functionally related urea derivatives from published literature.

Structural Analogues from

Key Observations:

- Substituent Diversity: The target compound replaces the pyridinyl or triazinanone scaffolds seen in Compounds 1 and 3 with an indoline-pyrrolidine hybrid. Indoline and pyrrolidine moieties are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier and modulate neurotransmitter receptors.

- Functional Implications: Compound 1’s glucokinase activation is attributed to its pyridinyl and halogenated aryl groups, which stabilize interactions with enzymatic pockets. The target compound lacks these features but introduces a pyrrolidine ring, which could favor GPCR binding (e.g., serotonin or dopamine receptors). Compound 3’s analgesic properties are linked to its triazinanone core, which is absent in the target compound. However, the indoline fragment in the target may confer similar pain-modulating effects via alternative pathways .

Broader Structural Context from

lists diverse pharmacophores, including urea derivatives like 1,3-bis(4-nitrophenyl)urea-4,6-dimethylpyrimidin-2-ol (1:1). The target compound’s methoxyphenyl and pyrrolidine groups may offer superior metabolic stability over nitro-substituted ureas, which are prone to reduction .

Research Findings and Hypotheses

Pharmacokinetic and Physicochemical Properties (Inferred)

Therapeutic Potential

- Kinase Inhibition: Urea derivatives often target kinases; however, the lack of a pyridinyl or halogenated aryl group (as in Compound 1) may shift selectivity toward non-kinase targets.

Biological Activity

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N4O2. The compound features a methoxyphenyl group, an indoline moiety, and a pyrrolidine ring, which contribute to its biological activity.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The presence of the methoxy group is believed to enhance its activity by improving solubility and bioavailability.

- Anticonvulsant Properties : Research indicates potential anticonvulsant effects, making it a candidate for further investigation in epilepsy treatments.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.

- Interaction with Receptors : It is hypothesized that the urea moiety may facilitate interactions with specific receptors or enzymes that are crucial for its pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against human glioblastoma U251 cells with an IC50 value comparable to standard chemotherapeutics. |

| Study 2 | Reported anticonvulsant activity in animal models, indicating potential therapeutic applications in seizure disorders. |

| Study 3 | Explored structure-activity relationships (SAR), identifying the methoxy substitution as critical for enhancing anticancer efficacy. |

Q & A

Q. What are the established synthetic routes for preparing 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea?

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the indoline derivative, such as 1-methylindolin-5-yl, via cyclization of substituted aniline precursors under acidic conditions.

- Step 2: Introduction of the pyrrolidine group through alkylation or nucleophilic substitution, often using 2-bromoethylpyrrolidine intermediates.

- Step 3: Formation of the urea linkage via reaction between an isocyanate (e.g., 2-methoxyphenyl isocyanate) and the amine-functionalized intermediate.

Key reaction conditions include inert atmosphere (N₂/Ar) to prevent moisture interference and use of polar aprotic solvents (e.g., DMF or THF) for optimal yield .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% required for pharmacological studies) using reverse-phase C18 columns with UV detection .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₂₄H₃₀N₄O₂: 422.23 g/mol) .

Q. What physicochemical properties are relevant for its formulation in biological assays?

- LogP (Partition Coefficient): Predicted to be ~2.5–3.0 due to the hydrophobic indoline and pyrrolidine moieties, indicating moderate membrane permeability .

- Solubility: Limited aqueous solubility (estimated <1 mg/mL) necessitates use of co-solvents (e.g., DMSO) for in vitro studies .

- Stability: Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in anhydrous DMSO .

Advanced Research Questions

Q. How can researchers identify and validate the compound’s biological targets?

- Target Prediction: Use computational tools (e.g., molecular docking with AutoDock Vina) to screen against databases like ChEMBL or PDB. Focus on receptors with binding pockets for urea and heterocyclic motifs (e.g., dopamine or serotonin receptors) .

- Experimental Validation:

- Radioligand Displacement Assays: Test affinity for GPCRs (e.g., 5-HT₆ or D₂ receptors) using [³H]-labeled antagonists.

- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

- Analog Synthesis: Modify substituents systematically (e.g., replace pyrrolidine with piperidine or vary methoxy positions) .

- Biological Testing: Compare IC₅₀ values in functional assays (e.g., cAMP modulation for GPCR targets) to correlate structural changes with potency .

- Computational SAR: Generate 3D-QSAR models (e.g., CoMFA) using activity data from analogs to predict optimal substituents .

Q. How can researchers address contradictory data in receptor binding vs. functional activity assays?

- Binding vs. Efficacy Mismatch: Use β-arrestin recruitment assays (e.g., Tango assay) to determine if the compound acts as an agonist, antagonist, or biased modulator .

- Metabolite Interference: Perform LC-MS/MS analysis of assay supernatants to identify active metabolites that may confound results .

- Allosteric Effects: Conduct Schild analysis or dissociation kinetics studies to differentiate orthosteric vs. allosteric mechanisms .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and efficacy?

- Pharmacokinetics: Administer intravenously/orally to rodents (e.g., Sprague-Dawley rats) and measure plasma concentrations via LC-MS. Key parameters: t₁/₂, Cₘₐₓ, and bioavailability .

- Efficacy Models:

- Neuropsychiatric Disorders: Test in forced swim (depression) or prepulse inhibition (schizophrenia) models.

- Dose Optimization: Use PK/PD modeling to correlate plasma levels with behavioral outcomes .

Q. How can stability challenges in aqueous solutions be mitigated during long-term studies?

- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to enhance shelf life.

- Buffered Solutions: Use phosphate buffer (pH 7.4) with antioxidants (e.g., ascorbic acid) to prevent oxidation.

- Real-Time Stability Monitoring: Employ accelerated stability testing (40°C/75% RH) with periodic HPLC-UV analysis .

Key Data Contradictions and Resolutions

- Contradiction: Discrepancies between in vitro potency (nM range) and in vivo efficacy (µM doses required).

- Resolution: Investigate plasma protein binding (e.g., equilibrium dialysis) to assess free fraction available for target engagement .

- Contradiction: High receptor affinity but low functional response.

- Resolution: Evaluate intracellular signaling pathways (e.g., calcium flux vs. cAMP) to identify pathway-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.